
Potassium fluorosulfate
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Overview
Description
Potassium fluorosulfate, also known as potassium fluorosulfonate, is a chemical compound with the formula FSO3K. It is a white crystalline powder that is soluble in water and exhibits acidic properties in solution. This compound is known for its applications in various industrial processes, including electroplating, electronics, optics, and ceramics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium fluorosulfate is typically synthesized through the reaction of potassium fluoride with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product:
KF+SO3→FSO3K
Industrial Production Methods: In industrial settings, this compound can be produced by reacting potassium fluoride with sulfuric acid, followed by the removal of water to obtain the anhydrous form. The reaction is as follows:
KF+H2SO4→FSO3K+H2O
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent, facilitating the conversion of alcohols to aldehydes and ketones.
Substitution: It can undergo substitution reactions where the fluorosulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include alcohols, and the reaction is typically carried out under mild conditions.
Substitution: Reagents such as nucleophiles can be used to replace the fluorosulfate group.
Major Products:
Oxidation: Aldehydes and ketones are the major products formed.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Sulfur(VI) Fluoride Exchange (SuFEx) Reactions
KFSO₃ is primarily utilized in sulfur(VI) fluoride exchange (SuFEx) reactions, which are significant for constructing diverse organosulfur compounds. The S–F bond's stability and reactivity make it an appealing electrophile for linking S–O and S–N bonds in organic synthesis. This method allows for the efficient formation of various derivatives that are crucial in drug discovery and polymer chemistry .
Table 1: Applications of KFSO₃ in Organic Synthesis
Application | Description |
---|---|
SuFEx Reactions | Used to create organosulfur derivatives, enhancing functional group tolerance. |
Linkage Formation | Facilitates the construction of S–O and S–N bonds in pharmaceuticals. |
Polymer Chemistry | Involved in the synthesis of fluorinated polymers with enhanced properties. |
Biochemical Applications
Enzyme Interaction Studies
Research has indicated that KFSO₃ serves as an intermediary metabolite to study interactions with proteins and enzymes. It reacts with reactive electron-rich amino acids, such as tyrosine and serine, potentially leading to the derivatization of key metabolic enzymes. Studies have employed KFSO₃ to investigate enzyme inhibition and protein conjugation, providing insights into the mechanisms of toxicity associated with sulfuryl fluoride .
Case Study: Toxicological Mechanisms
A study focused on the biochemical toxicology of fluorosulfate utilized KFSO₃ to explore its interactions with various enzymes. The research demonstrated that KFSO₃ could inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential pathways for toxicity .
Medicinal Chemistry
Chemical Probes
KFSO₃ has emerged as a valuable tool in chemical biology and medicinal chemistry, particularly as a chemical probe for studying protein interactions. Aryl fluorosulfates derived from KFSO₃ have been shown to selectively engage with amino acids, enabling the development of targeted probes for imaging and therapeutic applications .
Table 2: Chemical Probes Derived from KFSO₃
Probe Type | Target Protein/Enzyme | Application |
---|---|---|
Aryl Fluorosulfates | PARP1 (Poly(ADP-ribose) polymerase) | PET imaging for cancer diagnostics |
Fluorosulfate Derivatives | Various metabolic enzymes | Studying enzyme kinetics and inhibition |
Industrial Applications
Metal Production
KFSO₃ is recognized for its role as a potassium source in oxygen-sensitive applications, such as metal production. Its water-insoluble nature makes it suitable for processes where moisture control is critical .
Mechanism of Action
The mechanism of action of potassium fluorosulfate varies based on its application:
Catalyst: It lowers the activation energy required for reactions to proceed.
Oxidizing Agent: It accepts electrons from substrates, facilitating their conversion to oxidized forms.
Enzyme Inhibition: It inhibits enzymes such as glutathione S-transferase by binding to active sites.
Comparison with Similar Compounds
Fluorosulfonic Acid (FSO3H): A strong acid used in similar applications but more corrosive.
Sodium Fluorosulfate (NaFSO3): Similar in reactivity but different in solubility and industrial applications.
Uniqueness: Potassium fluorosulfate is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications without the extreme corrosiveness of fluorosulfonic acid .
Biological Activity
Potassium fluorosulfate (KFSO₃) is a compound that has garnered interest due to its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of sulfuryl fluoride with potassium salts. This compound belongs to a class of organofluorine compounds known for their electrophilic characteristics, which make them useful in various chemical reactions, including cross-coupling and functionalization processes . The stability of KFSO₃ under physiological conditions enhances its potential applications in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : KFSO₃ has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of naphthoquinone fluorosulfates, which include this compound, exhibit higher cytotoxicity than traditional chemotherapeutic agents like cisplatin . The cytotoxic effects are linked to the disruption of cellular processes and induction of apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity. The presence of the fluorosulfate group enhances the reactivity of the compound with biological targets, potentially leading to inhibition of microbial growth .
- Neurotoxicity and Environmental Impact : While KFSO₃ shows promise in medicinal chemistry, it is essential to consider its neurotoxic effects at high concentrations. Chronic exposure to its precursor, sulfuryl fluoride, has been associated with neurotoxic outcomes in animal models . This raises concerns regarding safety and environmental persistence.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of naphthoquinone derivatives containing this compound revealed promising results. The derivatives were tested against several cancer cell lines (PC-3, SKOV-3, MCF-7, Jurkat), showing significant cytotoxicity with IC₅₀ values considerably lower than those observed for cisplatin. For example:
Compound | Cell Line | IC₅₀ (μM) | Comparison with Cisplatin |
---|---|---|---|
NQ2 | MCF-7 | 4–5 | Cisplatin: 33.5 |
NQS2 | PC-3 | 2–3 | Cisplatin: 33.5 |
This data indicates that modifications introducing fluorosulfate groups enhance the anticancer potential of naphthoquinones .
Case Study 2: Antimicrobial Activity
In another study examining the antimicrobial properties of this compound derivatives, it was found that these compounds exhibited effective inhibition against various bacterial strains. The mechanism was proposed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
Chemical Reactions Analysis
Thermal Decomposition and Stability
Potassium fluorosulfate decomposes at elevated temperatures (>350°C), yielding sulfur oxides (SOₓ), hydrogen fluoride (HF), and potassium oxides (KₓO) . This process is moisture-sensitive and accelerates in the presence of strong oxidizing agents. The decomposition pathway can be summarized as:
KFSO3ΔKxO+SO3+HF
Key Data:
Enzyme Inhibition
KFSO₃ exhibits inhibitory effects on critical enzymes, as demonstrated in kinetic assays:
Notable Findings:
-
KFSO₃ inhibits GST by forming adducts with glutathione, potentially disrupting detoxification pathways .
-
Unlike fluoride (F⁻), KFSO₃ does not inhibit trypsin, chymotrypsin, or albumin, highlighting its selectivity .
Interaction with Proteins
KFSO₃ reacts with nucleophilic residues (e.g., tyrosine, serine) in proteins, forming fluorosulfate adducts. This reactivity is exploited in biochemical studies to mimic sulfate groups under controlled conditions . For example:
-
Decaging Mechanism: Hydroxamic acid reagents convert fluorosulfate-modified tyrosine (fsY) to sulfate via Lossen rearrangement, enabling dynamic post-translational modification studies :
fsY protein+Hydroxamic acid→Sulfated protein+HF
Fluorosulfate Transfer Reactions
KFSO₃ serves as a fluorosulfate donor in organic synthesis. For instance, reactions with thiols yield 1,1-dihydrofluoroalkyl sulfides, a class of compounds with pharmaceutical relevance :
R SH+KFSO3→R S CF3+KHSO4
Conditions:
Compatibility with Biomolecules
KFSO₃ reacts selectively with glutathione (GSH) to form fluorosulfate conjugates, as confirmed by NMR and TLC . This interaction mirrors sulfite toxicity pathways, suggesting potential implications for sulfuryl fluoride fumigant safety .
Stability and Reactivity Considerations
-
Moisture Sensitivity: KFSO₃ hydrolyzes slowly in aqueous buffers but remains stable in anhydrous organic solvents .
-
Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides, chlorates) .
Industrial and Environmental Implications
The decomposition of KFSO₃ releases HF, a corrosive and toxic gas, necessitating stringent handling protocols in industrial settings . Its inhibition of GST also raises concerns about secondary toxicity in ecosystems exposed to sulfuryl fluoride derivatives .
Properties
CAS No. |
13455-22-6 |
---|---|
Molecular Formula |
FHKO3S |
Molecular Weight |
139.17 g/mol |
InChI |
InChI=1S/FHO3S.K/c1-5(2,3)4;/h(H,2,3,4); |
InChI Key |
FKWIINXRTKQRQG-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)F.[K+] |
Isomeric SMILES |
[O-]S(=O)(=O)F.[K+] |
Canonical SMILES |
OS(=O)(=O)F.[K] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for Potassium Fluorosulfate and related compounds?
A1: The Raman and infrared spectra of this compound have been measured from 33 to 4000 cm−1. [] Additionally, the infrared spectra of Calcium, Zinc, Cupric, and Ferric Fluorosulfates have also been measured in the same range. [] This data provides valuable insights into the vibrational modes and bonding characteristics of these compounds.
Q2: Can this compound be used in superacid systems, and if so, what is its role?
A2: Yes, this compound ([Fsa]) can be a component in various superacid systems. Research has explored its use in systems like Sulfuric acid-[Fsa], [Fsa]-Sulfur trioxide, and [Fsa]-Antimony pentafluoride. [] The Hammett acidity function, a measure of acidity in highly acidic solutions, was determined for these systems, indicating the strong acidic nature of this compound-containing superacid mixtures. []
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